2-Aminopyrimidine-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminopyrimidine-5-carboxamide derivatives involves multiple chemical pathways, including the condensation of vinamidium and amidine salts, followed by catalyzed reductions. These methods lead to a range of compounds, including polyimides containing pyrimidine units, which exhibit excellent thermal stability and mechanical properties (Xia et al., 2006). Additionally, the synthesis of labeled 5-Amino-4-iodopyrimidine starting from commercially available labeled diethyl malonate and formamide showcases the compound's utility in carbon-nitrogen and carbon-carbon bond formations (Latli et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-5-carboxamide derivatives has been elucidated through various spectral studies, including IR and 1H NMR, revealing the impact of substituent effects on spectral group frequencies (Arulkumaran et al., 2014). These structural analyses provide insight into the electronic environment of the pyrimidine ring and the influence of different functional groups.
Chemical Reactions and Properties
2-Aminopyrimidine-5-carboxamide undergoes a variety of chemical reactions, including cycloadditions and functionalizations, to yield structurally diverse compounds. For instance, a Cu-catalyzed reaction between carbodiimides and diaryliodonium salts leads to 2-aminopyrimidines, demonstrating a triple C(sp3)-H bond functionalization adjacent to a C=N bond, highlighting the compound's versatility in organic synthesis (Chi et al., 2017).
Physical Properties Analysis
The physical properties of 2-Aminopyrimidine-5-carboxamide derivatives, such as glass transition temperatures, weight loss temperatures, and tensile properties, are determined by their molecular structure. These properties are crucial for applications in material science, where the thermal and mechanical stability of polymers is essential. The polymers derived from 2-Aminopyrimidine-5-carboxamide show remarkable thermal stability and mechanical strength, making them suitable for high-performance applications (Xia et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-Aminopyrimidine-5-carboxamide, including reactivity and chemical resistance, are influenced by its functional groups. The compound's ability to participate in various chemical reactions, such as the synthesis of polyimides and the generation of 2-aminopyrimidines through Cu-catalyzed reactions, demonstrates its chemical versatility and potential as a building block in organic synthesis (Xia et al., 2006); (Chi et al., 2017).
Scientific Research Applications
1. Antitumor Activity in Oncology
2-Aminopyrimidine-5-carboxamide derivatives, like in the case of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, have been identified as potent inhibitors of Src/Abl kinase with significant antiproliferative activity against various tumor cell lines. These compounds have demonstrated robust in vivo activity and favorable pharmacokinetic profiles, making them promising candidates for oncology applications (Lombardo et al., 2004).
2. Antimicrobial Activity
5-Aminopyrazole-4-carboxamide, an alternative scaffold substituting pyrazolopyrimidine, has been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors exhibit low nanomolar potencies against target enzymes and demonstrate submicromolar activities in cell proliferation assays, highlighting their potential as antimicrobial agents (Zhongsheng Zhang et al., 2014).
3. Alzheimer's Disease Treatment
In Alzheimer's disease research, pyrazole-5-carboxamides, synthesized as inhibitors of the receptor for advanced glycation end products (RAGE), have been evaluated. These compounds, including a 4-fluorophenoxy analog, showed improved RAGE inhibitory activity and aqueous solubility compared to the parent 2-aminopyrimidine, suggesting their potential application in treating Alzheimer's disease (Y. Han et al., 2014).
4. Cyclin-Dependent Kinases Inhibition
2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines have been synthesized for CDK1 and CDK2 inhibitory activity. These inhibitors are potent and exhibit an additional interaction with an aspartate residue, emphasizing their relevance in studies related to cell cycle regulation and potential cancer therapies (Kerry L. Sayle et al., 2003).
5. Myeloproliferative Disorders Treatment
In the context of myeloproliferative disorders (MPDs), 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been identified as potent inhibitors of the JAK2 kinase. These compounds are effective against JAK2 mutations leading to hyperactivation and have been optimized for cell potency, metabolic stability, and selectivity, offering a promising avenue for MPD treatment (Jongwon Lim et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-aminopyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,6,10)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLVQWJYBPMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292010 | |
Record name | 2-aminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrimidine-5-carboxamide | |
CAS RN |
5388-17-0 | |
Record name | 5388-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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